molecular formula C7H13IN2 B053215 1-Methyl-3-propylimidazolium iodide CAS No. 119171-18-5

1-Methyl-3-propylimidazolium iodide

Cat. No. B053215
M. Wt: 252.1 g/mol
InChI Key: IVCMUVGRRDWTDK-UHFFFAOYSA-M
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Patent
US07605271B2

Procedure details

To a 50 ml four necked flask equipped with a stirrer, a dropping funnel, a cooling tube and a thermometer, 41.05 g (0.5 mol) of 1-methyl imidazole and 50 ml of toluene were charged, and heating at 50° C., 93.49 g (0.55 mol) of propyl iodide was dropped slowly taking one hour or more. After stirring under heating at 50° C. for 4 hours, precipitates were separated by filtration, washed by using toluene and dried under a reduced pressure to obtain 122.26 g of 1-methyl-3-propyl imidazolium iodide salt. Then, 122.26 g of the obtained 1-methyl-3-propyl imidazolium methane sulfonate salt was dissolved in 80 ml of water, and a solution in which 139.24 g of lithium bis(trifluoromethane sulfonyl)imide was dissolved in 80 ml of water was added thereto at a room temperature and stirred. From separated two layers, the lower layer was fractionated and by-products were removed by adding 40 wt % of purified water and by water washing five times and vacuum drying was applied to obtain 175.39 g of 1-methyl-3-propyl imidazolium bis(trifluoromethane sulfonyl) imide. As a result of ICP analysis, 2.4 ppm of total alkali metals, 2.9 ppm of chlorine and 6.5 ppm of iodine were contained.
[Compound]
Name
four
Quantity
50 mL
Type
reactant
Reaction Step One
Quantity
41.05 g
Type
reactant
Reaction Step Two
Quantity
50 mL
Type
solvent
Reaction Step Two
Quantity
93.49 g
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH3:1][N:2]1[CH:6]=[CH:5][N:4]=[CH:3]1.[CH2:7]([I:10])[CH2:8][CH3:9]>C1(C)C=CC=CC=1>[I-:10].[CH3:1][N+:2]1[CH:6]=[CH:5][N:4]([CH2:7][CH2:8][CH3:9])[CH:3]=1 |f:3.4|

Inputs

Step One
Name
four
Quantity
50 mL
Type
reactant
Smiles
Step Two
Name
Quantity
41.05 g
Type
reactant
Smiles
CN1C=NC=C1
Name
Quantity
50 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Three
Name
Quantity
93.49 g
Type
reactant
Smiles
C(CC)I

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
50 °C
Stirring
Type
CUSTOM
Details
After stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WAIT
Type
WAIT
Details
taking one hour or more
TEMPERATURE
Type
TEMPERATURE
Details
under heating at 50° C. for 4 hours
Duration
4 h
CUSTOM
Type
CUSTOM
Details
precipitates
CUSTOM
Type
CUSTOM
Details
were separated by filtration
WASH
Type
WASH
Details
washed
CUSTOM
Type
CUSTOM
Details
dried under a reduced pressure

Outcomes

Product
Name
Type
product
Smiles
[I-].C[N+]1=CN(C=C1)CCC
Measurements
Type Value Analysis
AMOUNT: MASS 122.26 g
YIELD: CALCULATEDPERCENTYIELD 97%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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